

Application Notes and Protocols for Assessing Skin Penetration of Losalen® Components

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Compound of Interest

Compound Name: Losalen

Cat. No.: B1195335

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Introduction

Losalen® ointment is a topical dermatological preparation containing 0.02% flumethasone pivalate and 3% salicylic acid in a vehicle of propylene glycol, lanolin, and white petrolatum.[1] [2] Flumethasone pivalate, a moderately potent synthetic corticosteroid, provides anti-inflammatory, anti-allergic, and antipruritic effects.[2] Salicylic acid exerts keratolytic and antiseptic properties, which can enhance the penetration of the corticosteroid.[2]

Understanding the percutaneous absorption of these active pharmaceutical ingredients (APIs) is crucial for optimizing therapeutic efficacy and assessing potential systemic exposure. This document provides a detailed protocol for conducting in vitro skin penetration studies of **Losalen's** components using Franz diffusion cells, a widely accepted methodology for evaluating topical drug delivery.[1][3]

Data Presentation: Quantitative Skin Penetration Data

The following tables summarize representative quantitative data for the skin penetration of flumethasone pivalate and salicylic acid. It is important to note that specific data for flumethasone pivalate is limited in the public domain. Therefore, data from other corticosteroids with similar properties, such as hydrocortisone and betamethasone, are included as a proxy to

provide a comparative framework. This should be taken into consideration when interpreting the results.

Table 1: In Vitro Skin Permeation of Flumethasone Pivalate (Proxy Data from Other Corticosteroids)

Parameter	Corticosteroid	Vehicle	Skin Type	Value	Reference
Steady-State Flux (Jss)	Hydrocortisone	Not Specified	Psoriatic Human	0.79 ± 0.61 $\mu\text{g}/\text{cm}^2/\text{h}$	[4]
Hydrocortisone	Not Specified	Eczematous Human	0.34 ± 0.00 $\mu\text{g}/\text{cm}^2/\text{h}$	[4]	
Permeability Coefficient (Kp)	Betamethasone	Ointment	Porcine	Higher than cream	[5][6]
Tissue Concentration	Betamethasone	Ointment	Porcine Epidermis & Dermis	Higher than cream	[5][6]
Clobetasol	Ointment	Porcine Epidermis & Dermis	Higher than cream	[5][6]	

Table 2: In Vitro Skin Permeation of Salicylic Acid

Parameter	Vehicle	Skin Type	Value	Reference
Permeability Coefficient (Kp)	Isopropyl Myristate with n-hexylamine	Guinea Pig	Significantly increased	[6]
Steady-State Flux (Jss)	Isopropyl Myristate with n-hexylamine	Guinea Pig	11-fold increase	[6]
Penetration Enhancement	Occlusion	Human	Significantly higher than non-occlusion	[4]

Experimental Protocols

This section outlines the detailed methodology for assessing the skin penetration of flumethasone pivalate and salicylic acid from **Losalen®** ointment using Franz diffusion cells.

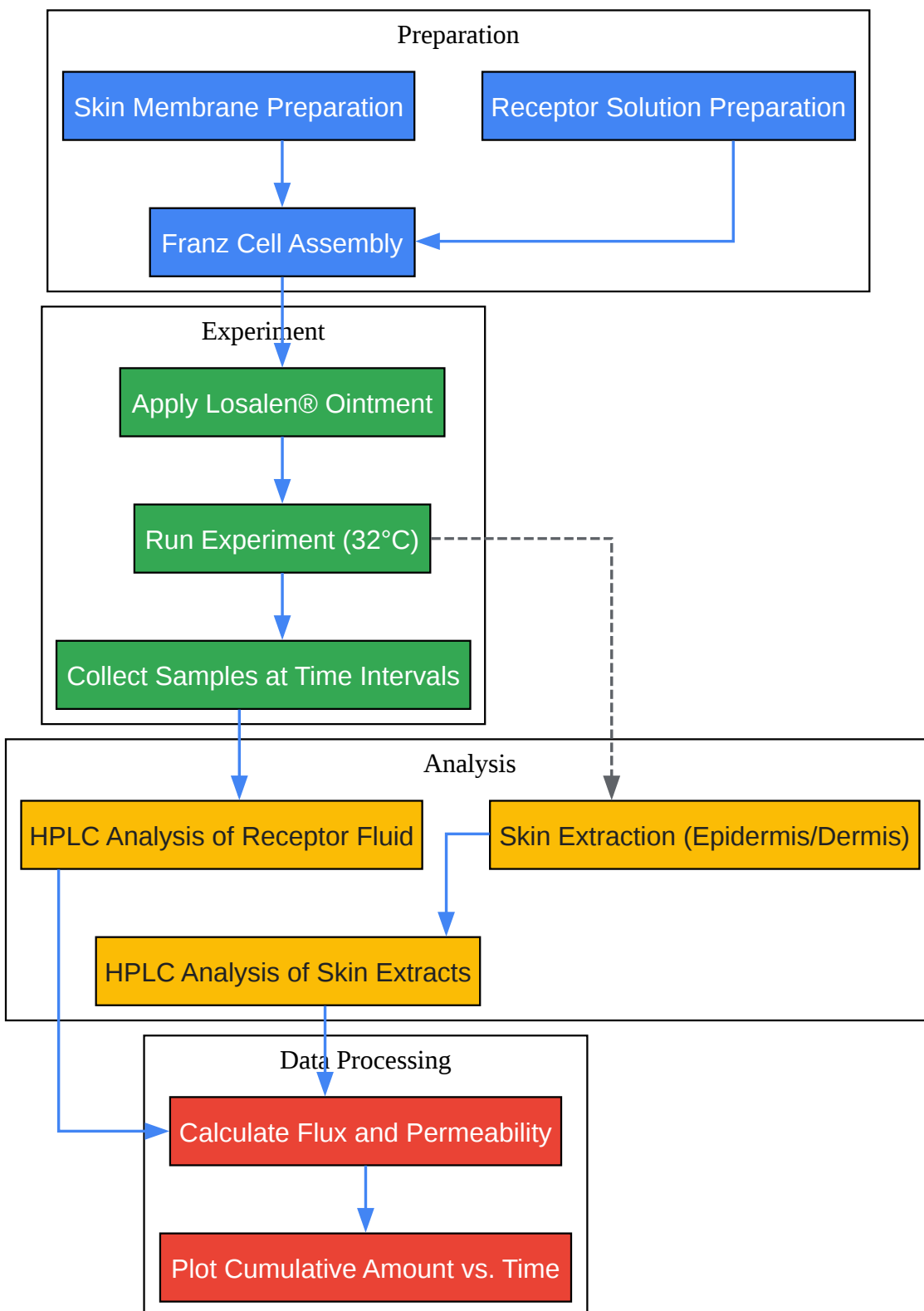
Materials and Reagents

- **Losalen®** Ointment (0.02% flumethasone pivalate, 3% salicylic acid)
- Excised human or porcine skin
- Franz diffusion cells (with appropriate receptor volume and diffusion area)
- Receptor solution: Phosphate-buffered saline (PBS), pH 7.4, with a suitable solubilizing agent (e.g., 0.5-2% polysorbate 80 or cyclodextrin) to maintain sink conditions, especially for the lipophilic flumethasone pivalate.
- HPLC-grade methanol, acetonitrile, and water
- Formic acid or phosphoric acid (for adjusting mobile phase pH)
- Reference standards for flumethasone pivalate and salicylic acid
- All other chemicals and reagents should be of analytical grade.

Equipment

- Franz diffusion cell system with a circulating water bath for temperature control
- High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
- Analytical balance
- pH meter
- Vortex mixer
- Centrifuge
- Syringes and needles for sampling
- Homogenizer for tissue extraction

Experimental Workflow



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Figure 1: Experimental workflow for in vitro skin penetration study.

Detailed Methodologies

3.4.1. Skin Membrane Preparation

- Thaw frozen full-thickness human or porcine skin at room temperature.
- Carefully remove subcutaneous fat and connective tissue.
- Dermatome the skin to a thickness of approximately 500 μm .
- Cut the dermatomed skin into sections suitable for mounting on the Franz diffusion cells.
- Hydrate the skin sections in PBS for at least 30 minutes before mounting.

3.4.2. Franz Diffusion Cell Setup

- Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- Ensure a leak-proof seal.
- Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
- Place a magnetic stir bar in the receptor chamber.
- Equilibrate the assembled cells in a circulating water bath to maintain the skin surface temperature at $32 \pm 1^\circ\text{C}$.

3.4.3. Dosing and Sampling

- Apply a finite dose of **Losalen®** ointment (e.g., 10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.
- At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 μL) of the receptor solution from the sampling arm.
- Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

- Store the collected samples at -20°C until HPLC analysis.

3.4.4. Skin Extraction

- At the end of the experiment (e.g., 24 hours), disassemble the Franz cells.
- Carefully remove the skin from the cell.
- Wipe the surface of the skin to remove any excess formulation.
- Separate the epidermis from the dermis using heat or forceps.
- Mince each skin layer and place it in a separate vial containing a known volume of extraction solvent (e.g., methanol or acetonitrile).
- Homogenize the tissue to extract the penetrated flumethasone pivalate and salicylic acid.
- Centrifuge the samples and collect the supernatant for HPLC analysis.

3.4.5. HPLC Analysis

- Develop and validate an HPLC method for the simultaneous quantification of flumethasone pivalate and salicylic acid.
- Example HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 µL.
 - Detection Wavelength: 240 nm for flumethasone pivalate and 230 nm or 296 nm for salicylic acid (a diode array detector is recommended).
 - Column Temperature: 30°C.

- Prepare calibration standards of flumethasone pivalate and salicylic acid in the receptor solution and extraction solvent.
- Analyze the collected samples from the receptor fluid and skin extracts.

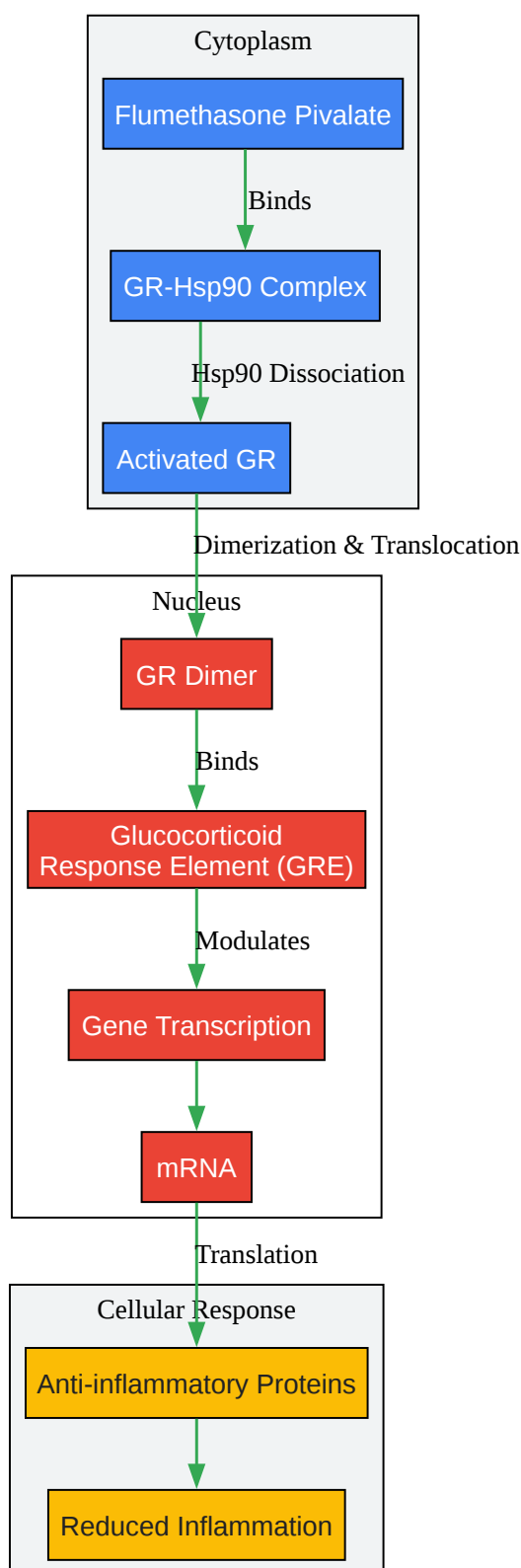
Data Analysis

- Calculate the cumulative amount of flumethasone pivalate and salicylic acid permeated through the skin at each time point, correcting for sample replacement.
- Plot the cumulative amount permeated per unit area ($\mu\text{g}/\text{cm}^2$) against time (h).
- The steady-state flux (J_{ss}) is determined from the slope of the linear portion of the curve.
- The lag time (t_L) is determined by extrapolating the linear portion of the curve to the x-axis.
- The permeability coefficient (K_p) can be calculated using the following equation:
 - $K_p = J_{ss} / C$
 - Where C is the concentration of the drug in the donor vehicle.

Signaling Pathways

Flumethasone Pivalate (Corticosteroid) Signaling Pathway

Flumethasone pivalate, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).

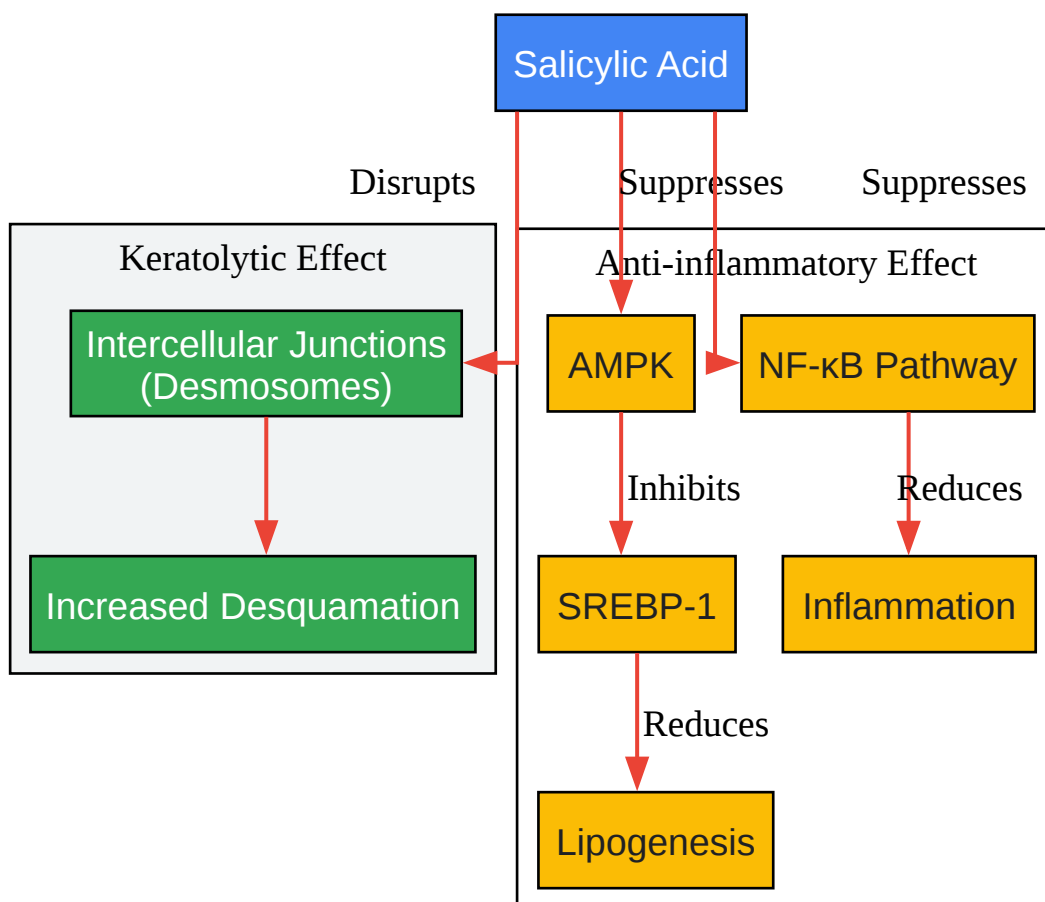


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Figure 2: Glucocorticoid receptor signaling pathway.

Salicylic Acid Signaling Pathway in Skin

Salicylic acid has multiple mechanisms of action in the skin, including keratolytic effects and modulation of inflammatory pathways.



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Figure 3: Key mechanisms of action of salicylic acid in the skin.

Conclusion

The protocol described provides a robust framework for the in vitro assessment of the skin penetration of flumethasone pivalate and salicylic acid from **Losalen®** ointment. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, which is essential for formulation development, bioequivalence studies, and safety assessments of topical dermatological products. The provided signaling pathways offer a visual representation

of the mechanisms of action of the active components, contributing to a comprehensive understanding of their pharmacological effects in the skin.

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